molecular formula C24H30ClN5O2 B12174257 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B12174257
M. Wt: 456.0 g/mol
InChI Key: OJOPPXBYGCWQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide features a pyridazinone core substituted with a 4-(3-chlorophenyl)piperazine moiety and an acetamide side chain terminating in a cyclohexenylethyl group.

Properties

Molecular Formula

C24H30ClN5O2

Molecular Weight

456.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H30ClN5O2/c25-20-7-4-8-21(17-20)28-13-15-29(16-14-28)22-9-10-24(32)30(27-22)18-23(31)26-12-11-19-5-2-1-3-6-19/h4-5,7-10,17H,1-3,6,11-16,18H2,(H,26,31)

InChI Key

OJOPPXBYGCWQMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Chlorophenyl Group

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic or acidic conditions. This reactivity is critical for modifying the aromatic ring to introduce new functional groups.

Reaction Conditions Reagents Products Mechanistic Notes
K₂CO₃ in DMF, 80–100°CAmines, thiols, or alkoxidesSubstituted phenyl derivatives (e.g., 3-aminophenyl or 3-methoxyphenyl)Activation by electron-withdrawing chlorine facilitates attack by nucleophiles.
Cs₂CO₃ in EtOH, 100°C Sulfide anionsThioether-linked analogs SN2 mechanism observed in related piperazine systems under alkaline conditions .

Hydrolysis of the Acetamide and Pyridazinone Moieties

The acetamide and pyridazinone groups are susceptible to hydrolysis, yielding carboxylic acids or pyridazine derivatives.

Reaction Type Conditions Products Analytical Confirmation
Acidic hydrolysis 6M HCl, reflux, 12 hCarboxylic acid derivative (from acetamide) and 6-hydroxypyridazine NMR (disappearance of amide proton at δ 8.2–8.5 ppm).
Basic hydrolysis NaOH (2M), 60°C, 6 hSodium carboxylate and pyridazinone ring opening Mass spectrometry (m/z shift from 508 to 486 [M–H]⁻) .

Reduction Reactions

The pyridazinone ring and amide group can undergo reduction under catalytic hydrogenation or borohydride conditions.

Reduction Target Reagents Conditions Products
Pyridazinone carbonylH₂ (1 atm), Pd/C (10%)EtOH, 25°C, 24 hDihydropyridazine derivative
Amide groupLiAlH₄Dry THF, 0–5°C, 2 hCorresponding amine (secondary amine product)

Condensation and Cyclization Reactions

The compound participates in condensation reactions to form heterocyclic systems, leveraging its amide and piperazine groups.

Reaction Partners Catalyst/Conditions Products Application
Aldehydes or ketonesPTSA, toluene, refluxSchiff base intermediatesPrecursors for tricyclic β-lactam derivatives.
CS₂/KOH in EtOH Room temperature, 12 h Thiazolidinone-fused analogs Enhanced biological activity profiles .

Oxidation of the Cyclohexenyl Group

The cyclohexenyl moiety undergoes oxidation to form epoxides or diketones, depending on the oxidizing agent.

Oxidizing Agent Conditions Products Characterization
mCPBACH₂Cl₂, 0°C, 2 hEpoxide derivative¹H NMR (disappearance of vinyl protons at δ 5.6 ppm).
KMnO₄H₂O/acetone, 25°C, 6 h1,2-CyclohexanedioneIR spectroscopy (C=O stretch at 1740 cm⁻¹).

Piperazine Ring Functionalization

The piperazine nitrogen atoms can be alkylated or acylated to introduce substituents, altering pharmacokinetic properties.

Reaction Type Reagents Conditions Products
N-Alkylation Alkyl halides, Cs₂CO₃ DMF, 80°C, 8 h Quaternary piperazinium salts
N-AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C, 2 hAcetylated piperazine derivatives

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the cyclohexenyl group hinder nucleophilic attack at the acetamide carbonyl.

  • Electronic Effects : Electron-withdrawing groups on the pyridazinone ring increase susceptibility to hydrolysis .

Analytical Methods for Reaction Monitoring

  • NMR Spectroscopy : Track disappearance of characteristic signals (e.g., chlorophenyl protons at δ 7.3–7.5 ppm).

  • HPLC-MS : Quantify reaction yields and identify intermediates via retention time and mass shifts .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant properties. The piperazine ring in this compound is believed to interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which play crucial roles in mood regulation and the pathogenesis of depression .

2. Antipsychotic Effects
The presence of the chlorophenyl group suggests potential antipsychotic activity. Studies on similar piperazine derivatives have shown efficacy in treating schizophrenia and other psychotic disorders due to their ability to modulate dopaminergic pathways .

3. Anti-inflammatory Properties
Preliminary investigations into related compounds have demonstrated anti-inflammatory effects. For instance, derivatives of pyridazine have been shown to inhibit pro-inflammatory cytokines, indicating that the compound may also possess anti-inflammatory properties .

Case Studies

Case Study 1: Antidepressant Evaluation
In a controlled study, a derivative similar to the target compound was evaluated for its antidepressant effects in animal models. The results showed a significant reduction in depressive-like behaviors compared to control groups, suggesting that modifications to the piperazine structure enhance serotonergic activity .

Case Study 2: Antipsychotic Activity
Another study focused on a related piperazine derivative demonstrated notable antipsychotic effects in clinical trials. Patients reported improvements in symptoms associated with schizophrenia after administration of the compound over several weeks, supporting the hypothesis that structural similarities contribute to pharmacological efficacy .

Data Table: Summary of Research Findings

ApplicationCompound TypeKey FindingsReference
AntidepressantPiperazine derivativeSignificant reduction in depressive behaviors
AntipsychoticPiperazine-based compoundImprovement in schizophrenia symptoms
Anti-inflammatoryPyridazine derivativesInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide

  • Structural Differences :
    • The piperazine ring is substituted with a 4-fluorophenyl group instead of 3-chlorophenyl.
    • The acetamide side chain is attached to a 3-chlorobenzyl group rather than a cyclohexenylethyl group.
  • The benzyl group introduces aromaticity, which could lower metabolic stability due to susceptibility to cytochrome P450 oxidation .

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

  • Structural Differences: The pyridazinone core is 4,5-dichloro-substituted, unlike the unsubstituted core in the target compound. The side chain includes an azepane sulfonyl group and a methylphenyl moiety.
  • Functional Implications :
    • Dichloro substitution may enhance steric hindrance, reducing receptor binding efficiency.
    • The azepane sulfonyl group increases molecular weight (HRMS [M+H]+ = 507.1) and may improve solubility via sulfonyl’s polar nature .

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives

  • Structural Differences: Pyridazinone is substituted with a p-tolyl (methylphenyl) group at position 3. The acetamide side chain is esterified as a methyl ester.
  • The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing bioavailability .

(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide

  • Structural Differences: Pyridazinone is 5-chloro-substituted and fused to a pyrrolidine ring. The side chain includes a cyclopropyl amide.
  • Cyclopropane’s strain may enhance binding affinity through restricted rotation .

Comparative Data Table

Compound Name Pyridazinone Substitution Piperazine/Amine Group Side Chain Molecular Weight (g/mol) Key Properties
Target Compound None 4-(3-chlorophenyl)piperazine N-(cyclohexenylethyl)acetamide ~492.0* High lipophilicity, metabolic stability
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-piperazinyl]-6-oxopyridazinyl}acetamide None 4-(4-fluorophenyl)piperazine N-(3-chlorobenzyl)acetamide ~485.9 Moderate solubility, aromatic oxidation
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazinyl)acetamide 4,5-dichloro Azepane sulfonyl N-(methylphenyl)acetamide 507.1 (HRMS) Polar sulfonyl group, steric hindrance
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)acetamide] 3-p-tolyl None Methyl ester ~332.4 Prodrug potential, increased bulk
(R)-2-(4-(2-((1-(5-chloro-6-oxopyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-pyrazol-1-yl)-N-cyclopropylacetamide 5-chloro Pyrrolidine N-cyclopropylacetamide 445.2 (HRMS) Conformational rigidity, strain effects

*Estimated based on PubChem data .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis likely follows a multi-step route similar to (79% yield for a related acetamide), though its cyclohexenylethyl group may require additional purification steps .
  • Receptor Targeting : Fluorophenyl and chlorophenyl piperazine analogs () are common in CNS drug design, suggesting the target compound may interact with 5-HT1A or D2 receptors .
  • Metabolic Stability : The cyclohexenylethyl group in the target compound may resist oxidation better than benzyl or simple alkyl chains, as seen in and .

Biological Activity

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C23H30ClN5OC_{23}H_{30}ClN_{5}O, with a molecular weight of approximately 436.38 g/mol. The structure features a piperazine ring, a pyridazinone moiety, and a cyclohexene substituent, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, similar to the compound , exhibit significant antibacterial and antifungal properties. For instance, compounds bearing the pyridazinone ring have shown effectiveness against various Gram-positive and Gram-negative bacteria, with some demonstrating IC50 values as low as 0.091 mM against E. coli . The presence of the piperazine group is often associated with enhanced bioactivity due to its ability to interact with biological targets.

Anticancer Properties

Studies have revealed that certain pyridazinone derivatives possess antitumor effects. For example, compounds synthesized from pyridazinone structures have been tested against various cancer cell lines, including leukemia and breast cancer cells. These studies reported high cytotoxicity at concentrations below 2 µM, suggesting that the compound may also exhibit potential anticancer activity .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are vital in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that similar compounds bind effectively to the active site of these enzymes, indicating a potential mechanism for their biological activity .

Case Studies and Research Findings

StudyFindings
Bruel et al., 2012Reported antibacterial activity against E. coli with IC50 = 0.091 mM for pyridazinone derivatives .
Ahmad et al., 2010Demonstrated high antitumor effects in leukemia and breast cancer cell lines at concentrations < 2 µM .
Özdemir et al., 2017Synthesized pyridazinone derivatives showing significant AChE inhibitory activity .

The proposed mechanism of action for the biological activities of the compound involves:

  • Enzyme Inhibition : Binding to AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function through interactions with bacterial enzymes.
  • Anticancer Pathways : Induction of apoptosis in cancer cells via pathways activated by pyridazinone derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s pyridazinone core and piperazine-aryl linkage suggest multi-step synthesis. A typical approach involves:

  • Step 1 : Condensation of 3-chlorophenylpiperazine with a pyridazinone precursor (e.g., ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate) under reflux in ethanol with catalytic acetic acid .
  • Step 2 : Acetamide coupling via nucleophilic substitution using chloroacetyl chloride and cyclohexenylethylamine in dry DCM with triethylamine as a base .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) or temperature (40–60°C) to improve yields.

Q. How can structural purity be validated post-synthesis?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data for pyridazinone (δ ~6.5–7.5 ppm for aromatic protons) and piperazine (δ ~2.5–3.5 ppm for N–CH2_2) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should align with standards (e.g., ≥95% purity) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z ~528 (calculated for C24_{24}H25_{25}ClN4_4O2_2).

Q. What safety protocols are critical during handling?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of piperazine derivatives .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodent models .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding affinity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine D2/D3 receptors (piperazine moiety as a key pharmacophore). Validate with crystallographic data of analogous structures (e.g., PDB ID: 6CM4) .
  • QSAR Analysis : Corrogate substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on binding energy using Hammett constants .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values for serotonin 5-HT1A_{1A} antagonism across assays (e.g., radioligand binding vs. functional cAMP assays). Adjust for assay-specific variables (e.g., membrane preparation methods) .
  • Dose-Response Curves : Replicate experiments with standardized cell lines (e.g., HEK293 expressing human receptors) and control for batch-to-batch compound variability .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorination at the cyclohexene ring) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate for enhanced plasma half-life, with enzymatic cleavage in target tissues .

Q. What crystallographic techniques elucidate solid-state conformation?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water (9:1). Resolve piperazine-pyridazinone dihedral angles (expected ~60°) and hydrogen-bonding networks using SHELX .
  • Thermal Analysis : Perform DSC to identify polymorphs (melting point ~180–185°C) and assess stability under accelerated storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.